molecular formula C3H5NaO2S B1388358 Sodium cyclopropanesulfinate CAS No. 910209-21-1

Sodium cyclopropanesulfinate

Cat. No.: B1388358
CAS No.: 910209-21-1
M. Wt: 128.13 g/mol
InChI Key: CQSFZPDGBPHCHV-UHFFFAOYSA-M
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Description

Sodium cyclopropanesulfinate is a chemical compound with the IUPAC name this compound . It has a molecular weight of 128.13 .


Synthesis Analysis

Sodium sulfinates, including this compound, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1 . The InChI key is CQSFZPDGBPHCHV-UHFFFAOYSA-M .


Chemical Reactions Analysis

Sodium sulfinates have demonstrated incredible flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions . As a result, sodium sulfinates have emerged as powerful building blocks for synthesizing many valuable sulfur-containing organic compounds .

Scientific Research Applications

Fluorination and Ring Cleavage in Synthesis

Sodium cyclopropanesulfinate and related sulfinate salts are utilized in the synthesis of fluorinated ketones. The process involves cyclopropane ring cleavage reactions, catalyzed by copper(ii) acetate in the presence of sodium triflinate and other sulfinate salts, leading to fluorinated ketones. This method demonstrates this compound's role as a fluoroalkylating reagent, contributing significantly to the field of organic synthesis (Konik et al., 2017).

Hydrosulfonylation of Cyclopropylidenepropenones

This compound is involved in the hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, a reaction that can produce β- or γ-addition products with high selectivity. This tunable reaction provides valuable insights into the reactivity and potential applications of this compound in organic synthesis (Miao et al., 2016).

As a Versatile Reagent in Organic Synthesis

This compound, as part of the broader group of sodium methylsulfinylmethylides, is shown to be a versatile reagent in organic chemistry. It is used in the preparation of strained cyclopropanes, optically active butene-diols, and in dehydrobromination and deacylation reactions to yield alkynyl alcohols. This highlights its diverse applications in synthesizing high-energy materials and stereoselective compounds (Mondal, 2005).

In Battery Research

This compound's derivatives, such as sodium trifluoromethanesulfinate, have been explored in the context of battery research. They are considered for use in sodium-ion batteries, which are a focus of scientific research due to their potential in renewable energy storage and electronic devices. This area of research is crucial in addressing the challenges of material availability, lifetime, power, and price in battery technology (Delmas, 2018).

In Asymmetric Synthesis

The use of this compound in asymmetric synthesis is notable, particularly in the formation of chiral cyclopentane derivatives. This application is essential in the field of stereochemistry and asymmetric synthesis, providing pathways to develop optically active compounds (Hiroi & Arinaga, 1994).

Future Directions

Sodium sulfinates, including Sodium cyclopropanesulfinate, have shown significant potential in the synthesis of organosulfur compounds . Their flexible reactivity and role as versatile building blocks suggest promising future directions in the field of organosulfur chemistry .

Properties

IUPAC Name

sodium;cyclopropanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSFZPDGBPHCHV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655317
Record name Sodium cyclopropanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910209-21-1
Record name Sodium cyclopropanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium cyclopropanesulfinate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyclopropanesulfinate
Reactant of Route 2
Sodium cyclopropanesulfinate
Reactant of Route 3
Sodium cyclopropanesulfinate

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